molecular formula C13H12ClNO2S B5764385 N-(4-chlorophenyl)-3-methylbenzenesulfonamide

N-(4-chlorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B5764385
M. Wt: 281.76 g/mol
InChI Key: DRBQNIJPYAVSDM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to a 4-chlorophenyl and a 3-methylbenzene moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: The synthesis of N-(4-chlorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-chloroaniline with 3-methylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-chlorophenyl)-3-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products:

    Substitution Reactions: Various substituted sulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-chlorophenyl)-3-methylbenzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may be explored for its potential as an antibacterial or antifungal agent.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

Industry:

    Polymer Production: It can be used in the production of polymers with specific properties, such as enhanced thermal stability or chemical resistance.

    Agriculture: The compound may be used in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-methylbenzenesulfonamide
  • N-(4-chlorophenyl)-4-methylbenzenesulfonamide
  • N-(4-chlorophenyl)-3-ethylbenzenesulfonamide

Comparison:

  • Structural Differences: The position and type of substituents on the benzene ring can significantly affect the chemical and biological properties of these compounds.
  • Reactivity: The presence of different substituents can alter the reactivity of the sulfonamide group, influencing the types of reactions the compound can undergo.
  • Biological Activity: Variations in the structure can lead to differences in the binding affinity to molecular targets, resulting in varying levels of biological activity.

N-(4-chlorophenyl)-3-methylbenzenesulfonamide stands out due to its specific substitution pattern, which may confer unique properties in terms of reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-3-2-4-13(9-10)18(16,17)15-12-7-5-11(14)6-8-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBQNIJPYAVSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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